molecular formula C16H33Br B14456991 2-Bromohexadecane CAS No. 74036-96-7

2-Bromohexadecane

Cat. No.: B14456991
CAS No.: 74036-96-7
M. Wt: 305.34 g/mol
InChI Key: YEEOQXDOVBYNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromohexadecane can be synthesized through the bromination of hexadecanol. The process involves adding bromine to hexadecanol in the presence of red phosphorus as a catalyst. The reaction is carried out at a temperature of 120-130°C for about 6 hours, followed by washing and distillation to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromohexadecane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions

Major Products

    Substitution: Depending on the nucleophile, products can include hexadecane derivatives like hexadecanol, hexadecylamine, and hexadecyl cyanide.

    Elimination: The major product is hexadecene.

Mechanism of Action

The mechanism of action of 2-bromohexadecane involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property is exploited in various synthetic applications, where this compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromohexadecane is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain bromides. Its higher molecular weight and hydrophobic nature make it suitable for applications in surfactant and polymer synthesis, where long-chain alkyl groups are desirable .

Properties

CAS No.

74036-96-7

Molecular Formula

C16H33Br

Molecular Weight

305.34 g/mol

IUPAC Name

2-bromohexadecane

InChI

InChI=1S/C16H33Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16H,3-15H2,1-2H3

InChI Key

YEEOQXDOVBYNDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.